N-(3-Cyano-4,4-dimethyl-5,6-dihydrocyclopenta[b]thiophen-2-yl)prop-2-enamide
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Description
“N-(3-Cyano-4,4-dimethyl-5,6-dihydrocyclopenta[b]thiophen-2-yl)prop-2-enamide” is a compound that falls under the category of heterocyclic compounds . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of this compound involves the treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents . The reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .Molecular Structure Analysis
The molecular structure of this compound is derived from the thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The compound also contains cyano and acetamide groups, which contribute to its reactivity and potential therapeutic properties .Chemical Reactions Analysis
The chemical reactivity of this compound is largely due to the presence of the cyano and acetamide groups . These groups are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Future Directions
Thiophene and its derivatives, including “N-(3-Cyano-4,4-dimethyl-5,6-dihydrocyclopenta[b]thiophen-2-yl)prop-2-enamide”, continue to attract great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
N-(3-cyano-4,4-dimethyl-5,6-dihydrocyclopenta[b]thiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-4-10(16)15-12-8(7-14)11-9(17-12)5-6-13(11,2)3/h4H,1,5-6H2,2-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQCRARMVPXJBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1C(=C(S2)NC(=O)C=C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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